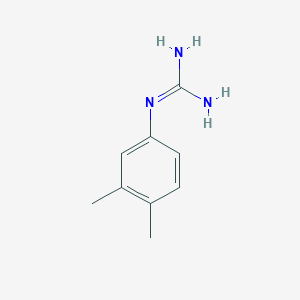

N-(3,4-Dimethylphenyl)guanidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dimethylphenyl)guanidine is an organic compound with the molecular formula C9H13N3 It is a derivative of guanidine, featuring a guanidine group attached to a 3,4-dimethylphenyl ring

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethylphenyl)guanidine has several scientific research applications:

Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

N-(3,4-dimethylphenyl)guanidine is a type of guanidine compound . Guanidine compounds have been found to play key roles in various biological functions . They are present in many natural products and pharmaceuticals, serving as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . .

Mode of Action

Guanidines, in general, are known for their ability to form hydrogen bonds, their planarity, and their high basicity . These characteristics make guanidines versatile for compounds with biological activity. At physiological pH, guanidines will be protonated forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .

Biochemical Pathways

Guanidines are known to be involved in various biological processes . They serve as valuable scaffolds in organocatalysis and are precursors for the synthesis of heterocycles .

Result of Action

Guanidines have been found to have diverse biological applications, such as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .

Action Environment

The nucleophilicity of amines can strongly affect the sequence of substitution and the yield of products, or even limit the achievable substitution pattern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(3,4-dimethylphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis .

Industrial Production Methods: Industrial production of N-(3,4-dimethylphenyl)guanidine typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The one-pot synthesis method is particularly favored for its efficiency and mild reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: N-(3,4-dimethylphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce amines .

Vergleich Mit ähnlichen Verbindungen

- N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine

- 1-guanidino-3,4-dimethylbenzene

Comparison: N-(3,4-dimethylphenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to other guanidine derivatives, it may exhibit different pharmacological properties and chemical behavior .

Biologische Aktivität

N-(3,4-dimethylphenyl)guanidine is a compound of significant interest in biological research due to its diverse pharmacological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and applications in various fields.

- Molecular Formula : C₉H₁₃N₃

- Molecular Weight : 163.224 g/mol

- CAS Number : 57361-54-3

N-(3,4-dimethylphenyl)guanidine exhibits several mechanisms of action that contribute to its biological activity:

- Receptor Modulation : It has been shown to interact with α2-noradrenaline receptors, acting as an antagonist that can block receptor activity, which is crucial for therapeutic applications in conditions related to neurotransmitter imbalances.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as β-secretase (BACE1), which is implicated in Alzheimer's disease. Studies indicate that it can significantly inhibit BACE1 activity, making it a candidate for further development in neurodegenerative disease therapies .

- Induction of Apoptosis : Research has demonstrated that N-(3,4-dimethylphenyl)guanidine can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. This effect is attributed to the modulation of various signaling pathways involved in cell survival and proliferation.

Biological Activities

The biological activities of N-(3,4-dimethylphenyl)guanidine can be summarized as follows:

Case Studies

-

Anticancer Activity :

- A study assessed the effects of N-(3,4-dimethylphenyl)guanidine on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and increased rates of apoptosis compared to control groups. This suggests potential for development into a therapeutic agent for cancer treatment.

-

Neurodegenerative Diseases :

- In a study focused on Alzheimer's disease models, N-(3,4-dimethylphenyl)guanidine was found to significantly reduce β-secretase activity (IC₅₀ = 97 ± 0.91 nM), leading to improved cognitive function in behavioral tests . This positions the compound as a promising candidate for further investigation in neuropharmacology.

Applications

N-(3,4-dimethylphenyl)guanidine has potential applications across various fields:

- Pharmaceutical Development : Its ability to modulate critical biological pathways makes it a target for drug development aimed at treating cancer and neurodegenerative diseases.

- Environmental Science : The compound's efficacy in environmental remediation highlights its utility in addressing pollution and enhancing ecosystem health through adsorption and catalytic processes.

Eigenschaften

IUPAC Name |

2-(3,4-dimethylphenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-6-3-4-8(5-7(6)2)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTNVAFSMUHIRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444626 |

Source

|

| Record name | N-(3,4-dimethylphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57361-54-3 |

Source

|

| Record name | N-(3,4-dimethylphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.